ヘキシルグルタチオン

概要

説明

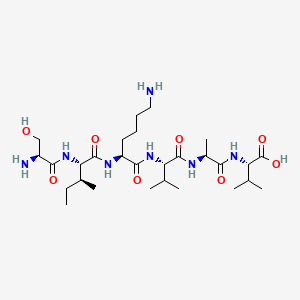

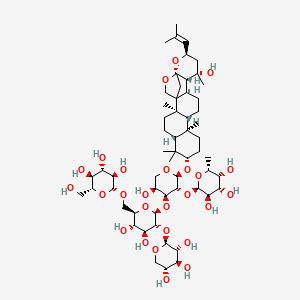

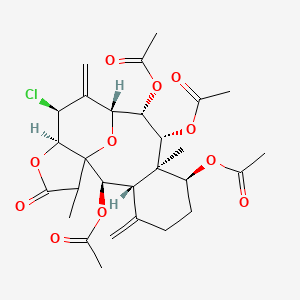

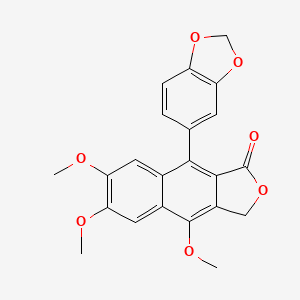

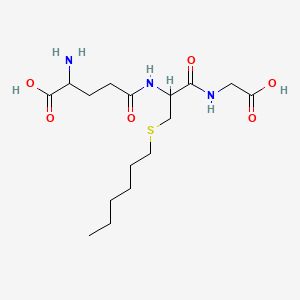

S-ヘキシルグルタチオンは、グルタチオンの誘導体であり、チオール基の水素原子がヘキシル基に置換されています。 S-ヘキシルグルタチオンは、解毒プロセスに関与する酵素であるグルタチオン-S-トランスフェラーゼの競合阻害剤としての役割で知られています .

科学的研究の応用

S-Hexylglutathione has a wide range of applications in scientific research:

作用機序

S-ヘキシルグルタチオンは、主にグルタチオン-S-トランスフェラーゼの阻害を介して効果を発揮します。 この酵素は、異物の解毒と酸化ストレスからの保護に重要な役割を果たします。 S-ヘキシルグルタチオンは、酵素の活性部位に結合することで、グルタチオンと有害物質との抱合を阻止し、酵素の活性を阻害します . 分子標的としては、グルタチオン-S-トランスフェラーゼP1-1など、様々なグルタチオン-S-トランスフェラーゼのアイソフォームが含まれます .

類似の化合物:

S-メチルグルタチオン: チオール基がメチル基で置換された誘導体。

S-ラクトイルグルタチオン: チオール基がラクトイル基で置換された誘導体。

S-ブチルグルタチオン: チオール基がブチル基で置換された誘導体。

比較: S-ヘキシルグルタチオンは、ヘキシル置換によって、他の誘導体と比較して異なる立体および電子特性を持つため、ユニークです。 このユニークさにより、酵素阻害とタンパク質相互作用を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

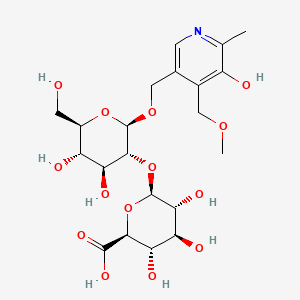

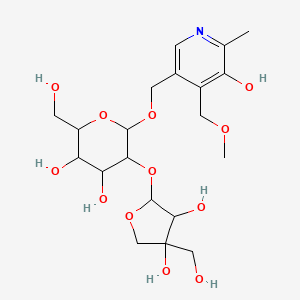

Hexylglutathione interacts with several enzymes and proteins within the cell. It is known to interact with enzymes such as lactoylglutathione lyase and various forms of glutathione S-transferase . These interactions play a crucial role in the detoxification processes within the cell, aiding in the conversion of potentially harmful substances into less toxic compounds .

Cellular Effects

Hexylglutathione influences various cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For instance, it is involved in the regulation of TNF-induced transcriptional activity of NF-kappa-B .

Molecular Mechanism

At the molecular level, Hexylglutathione exerts its effects through binding interactions with biomolecules and changes in gene expression. It catalyzes the conversion of hemimercaptal, formed from methylglyoxal and glutathione, to S-lactoylglutathione . This process is crucial for the detoxification of methylglyoxal, a byproduct of glycolysis.

Temporal Effects in Laboratory Settings

It is known that the stability and degradation of glutathione derivatives can be influenced by various factors, including temperature and pH .

Dosage Effects in Animal Models

Studies on similar compounds suggest that dosage can significantly impact the observed effects .

Metabolic Pathways

Hexylglutathione is involved in several metabolic pathways. It interacts with enzymes such as lactoylglutathione lyase and glutathione S-transferase, playing a role in the detoxification of harmful substances . It is also involved in the regulation of various metabolic processes, including the reduction of hydoperoxides, synthesis of leukotrienes and prostaglandins, and maintenance of protein and membrane structures .

Transport and Distribution

Hexylglutathione can cross cellular membranes, linking intercellular and intracellular glutathione pools . The transport and distribution of Hexylglutathione within cells and tissues are likely influenced by various factors, including the presence of specific transporters or binding proteins.

Subcellular Localization

It is known that glutathione and its derivatives can be found in various cellular compartments, including the cytoplasm and mitochondria . The localization of these molecules can influence their activity and function, potentially affecting various cellular processes.

準備方法

合成経路と反応条件: S-ヘキシルグルタチオンは、S-ヘキシルグルタチオンを6%架橋アガロースビーズと共有結合させることで合成できます . 合成には、グルタチオンのチオール基の水素原子をヘキシル基で置換する反応が含まれます。 反応条件としては、一般的にジメチルスルホキシド (DMSO) などの溶媒の使用が含まれ、化合物を効果的に溶解するためには超音波処理が必要となる場合もあります .

工業的生産方法: 工業的な設定では、S-ヘキシルグルタチオンは同様の合成経路を用いて、より大規模に生産されます。 このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が確保されます .

化学反応の分析

反応の種類: S-ヘキシルグルタチオンは、次のような様々な化学反応を起こします。

酸化: チオール基は酸化されてジスルフィドを形成することができます。

還元: ジスルフィド結合はチオール基に戻すことができます。

置換: ヘキシル基は、特定の条件下で他のアルキル基またはアリール基に置換できます。

一般的な試薬と条件:

酸化剤: 過酸化水素、ヨウ素。

還元剤: ジチオスレイトール、β-メルカプトエタノール。

置換試薬: アルキルハライド、アリールハライド。

主な生成物:

酸化生成物: ジスルフィド。

還元生成物: チオール。

置換生成物: アルキルまたはアリール置換グルタチオン誘導体。

4. 科学研究への応用

S-ヘキシルグルタチオンは、科学研究において幅広い用途があります。

類似化合物との比較

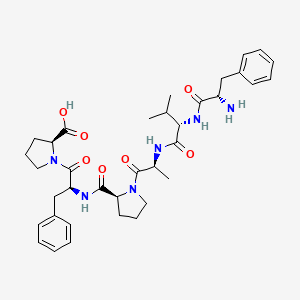

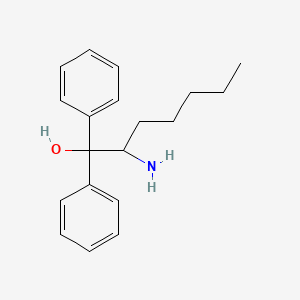

S-Methylglutathione: A derivative where the thiol group is substituted with a methyl group.

S-Lactoylglutathione: A derivative where the thiol group is substituted with a lactoyl group.

S-Butylglutathione: A derivative where the thiol group is substituted with a butyl group.

Comparison: S-Hexylglutathione is unique due to its hexyl substitution, which provides distinct steric and electronic properties compared to other derivatives. This uniqueness makes it a valuable tool in studying enzyme inhibition and protein interactions .

特性

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6S/c1-2-3-4-5-8-26-10-12(15(23)18-9-14(21)22)19-13(20)7-6-11(17)16(24)25/h11-12H,2-10,17H2,1H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJDWCWJDCOHDG-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24425-56-7 | |

| Record name | L-γ-Glutamyl-S-hexyl-L-cysteinylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24425-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexylglutathione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024425567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Hexylglutathione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXYLGLUTATHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M73SNN908F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。